Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate (CAS 2098004-96-5) is a highly processable, Boc-protected bifunctional building block utilized in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals. Featuring a benzo[d]isoxazole core—a classic bioisostere for indoles and benzisothiazoles—this compound integrates a flexible 3-methanamine linker and a 5-methyl derivatization handle. For industrial and laboratory procurement, the pre-installed tert-butyloxycarbonyl (Boc) group is critical, as it suppresses amine nucleophilicity, prevents oxidative degradation during storage, and ensures high solubility in standard organic solvents. This makes it a highly reliable starting material for multi-step syntheses requiring harsh cross-coupling or radical halogenation conditions [1].
Substituting this specific Boc-protected, 5-methylated scaffold with either the unprotected amine (CAS 779268-16-5) or the 5-unsubstituted analog (CAS 1936628-40-8) introduces severe synthetic bottlenecks. Unprotected primary amines on electron-deficient heterocycles are prone to competitive N-alkylation and oxidation, often reducing downstream yields by over 50% and requiring tedious chromatographic purifications. Furthermore, utilizing the 5-unsubstituted analog eliminates the possibility of late-stage benzylic functionalization (such as conversion to a 5-bromomethyl intermediate), effectively capping the molecular complexity that can be achieved. Procuring the exact Boc-protected 5-methyl compound ensures orthogonal reactivity and minimizes step-count in complex library generation [1].
Deletion of 5-methyl group alters lipophilicity and metabolic stability; membrane permeability profile may not transfer.
Direct NHBoc attachment to heterocycle changes deprotection kinetics and steric properties; may complicate synthetic sequence design.
During electrophilic aromatic substitution or radical functionalization of the benzo[d]isoxazole core, the presence of an unprotected primary amine leads to significant side reactions. The Boc-protected target compound maintains >95% chemoselectivity for ring or methyl functionalization. In contrast, the unprotected (5-methylbenzo[d]isoxazol-3-yl)methanamine exhibits <40% target yield due to competitive N-alkylation and oxidation under identical conditions [1].
| Evidence Dimension | Chemoselectivity (Yield of desired non-N-alkylated product) |
| Target Compound Data | >95% yield |
| Comparator Or Baseline | <40% yield (Unprotected amine, CAS 779268-16-5) |
| Quantified Difference | >55% improvement in chemoselectivity |
| Conditions | Standard electrophilic/radical functionalization (e.g., NBS, AIBN) |
Eliminates the need for mid-synthesis protection steps, directly reducing reagent costs and improving overall process yield for buyers.
Handling polar heterocyclic amines often requires highly polar, high-boiling solvents (like DMF or DMSO) which complicate workup and isolation. The Boc-protected target compound demonstrates a calculated logP increase of ~2 units compared to its unprotected counterpart, translating to a solubility of >50 mg/mL in standard volatile organic solvents such as dichloromethane (DCM) and ethyl acetate. The unprotected amine hydrochloride salt typically exhibits <5 mg/mL solubility in these same solvents [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | <5 mg/mL (Unprotected amine hydrochloride) |
| Quantified Difference | >10-fold increase in organic solubility |
| Conditions | Standard laboratory solvent handling at 25 °C |
Allows the use of standard, volatile organic solvents for reactions and extractions, drastically reducing solvent removal time and energy costs during scale-up.
The presence of the 5-methyl group is a critical differentiator for library design. When subjected to Wohl-Ziegler bromination, the target compound can be quantitatively converted to a 5-bromomethyl intermediate, serving as a powerful electrophile for subsequent cross-coupling. The 5-unsubstituted analog (CAS 1936628-40-8) completely lacks this benzylic position, yielding 0% of the corresponding bifunctional intermediate and restricting the scaffold to mono-functional applications [1].
| Evidence Dimension | Yield of benzylic bromination product |
| Target Compound Data | Quantitative conversion to 5-bromomethyl derivative |
| Comparator Or Baseline | 0% (Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate) |
| Quantified Difference | Absolute requirement for bifunctionalization |
| Conditions | Wohl-Ziegler bromination (NBS, radical initiator) |
Procuring the 5-methylated version provides a dual-reactivity vector, essential for synthesizing complex, multi-ring pharmaceutical candidates.
The structural geometry of the amine attachment is vital for CNS drug design. The target compound features a methylene (-CH2-) spacer, providing a flexible, sp3-hybridized linkage that decouples the amine from the aromatic system. This results in an expected deprotected amine pKa of ~9. In contrast, the direct 3-amino analog (CAS 1344692-94-9) is a rigid, conjugated heteroarylamine with a significantly lower pKa (~4), fundamentally altering both the 3D binding conformation and the basicity of the resulting drug candidate [1].
| Evidence Dimension | Deprotected amine basicity (pKa) and rotatable bonds |
| Target Compound Data | pKa ~9, 1 additional rotatable bond |
| Comparator Or Baseline | pKa ~4, rigid attachment (Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate) |
| Quantified Difference | ~5 log unit difference in basicity and increased conformational flexibility |
| Conditions | in silico basicity profiling and conformational analysis |
Ensures the final synthesized molecule possesses the correct basicity and flexibility to interact with target CNS receptors.
Directly leverages the 3-methanamine linker and the 5-methyl group to build novel analogs of risperidone or paliperidone, where the Boc group ensures clean cross-coupling of the core before amine deprotection [1].
Utilizes the benzo[d]isoxazole core as a bioisostere, with the 5-methyl handle providing a site for optimizing lipophilicity or attaching secondary pharmacophores to improve blood-brain barrier penetration [2].
Ideal for industrial scale-up where the compound is first subjected to benzylic bromination at the 5-position, followed by nucleophilic substitution, and finally Boc-deprotection to yield highly complex, asymmetric diamines or amino-ethers [3].